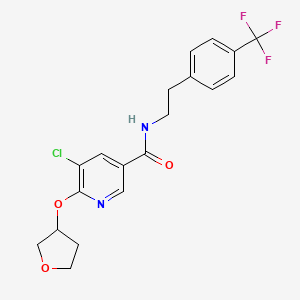![molecular formula C19H21ClN2O5 B2619445 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid CAS No. 1105639-00-6](/img/structure/B2619445.png)
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as ADAFA and belongs to the class of adamantane derivatives. ADAFA has been found to have a variety of biological and biochemical effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of ADAFA is not fully understood, but studies have shown that it can interact with specific proteins and enzymes in the body. ADAFA has been found to inhibit the activity of certain enzymes, which can lead to a decrease in the growth and proliferation of cancer cells. ADAFA has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
Studies have shown that ADAFA has a variety of biochemical and physiological effects. ADAFA has been found to inhibit the growth of cancer cells in vitro and in vivo. ADAFA has also been found to have anti-inflammatory properties and can reduce the production of certain cytokines. Additionally, ADAFA has been found to inhibit the growth of bacteria, making it a potential candidate for use as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ADAFA in lab experiments is its ability to inhibit the growth of cancer cells. This property makes ADAFA a useful tool for studying the mechanisms of cancer growth and proliferation. Additionally, ADAFA has been found to have anti-inflammatory properties, which can be useful in studying the immune system. However, one of the limitations of using ADAFA in lab experiments is its potential toxicity. Studies have shown that ADAFA can be toxic to certain cells, and care must be taken when using this compound in experiments.
Zukünftige Richtungen
There are several future directions for research on ADAFA. One area of research is in the development of new anti-cancer drugs based on ADAFA. Researchers are also studying the potential use of ADAFA as an anti-inflammatory agent and as an antibacterial agent. Additionally, studies are being conducted to better understand the mechanism of action of ADAFA and its potential toxicity. Overall, ADAFA is a promising candidate for further research in the field of scientific research.
Synthesemethoden
The synthesis of ADAFA involves the reaction of adamantane with chloronitrobenzene and formamide. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques. The purity and yield of ADAFA can be optimized using different methods, such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
ADAFA has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer. Studies have shown that ADAFA has anti-cancer properties and can inhibit the growth of cancer cells. ADAFA has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of bacterial growth.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-2-[(2-chloro-5-nitrobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c20-15-2-1-13(22(26)27)6-14(15)17(23)21-16(18(24)25)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12,16H,3-5,7-9H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBGYFZSOEVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2619362.png)
![2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2619365.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2619369.png)
![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2619379.png)

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2619382.png)


